2-Chloro-4-(2-chlorophenylthio)pyridine
Description
2-Chloro-4-(2-chlorophenylthio)pyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 2 and a 2-chlorophenylthio group at position 2. The thioether (C–S–C) linkage introduces unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₁H₆Cl₂NS, with a molecular weight of 260.15 g/mol (calculated).
Properties
Molecular Formula |
C11H7Cl2NS |
|---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
2-chloro-4-(2-chlorophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H7Cl2NS/c12-9-3-1-2-4-10(9)15-8-5-6-14-11(13)7-8/h1-7H |
InChI Key |
XKWYCLNBPIFXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC(=NC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are influenced by the nature and position of substituents. Key analogues include:
Key Observations :
- Electronic Effects : The 2-chlorophenylthio group in the target compound is electron-withdrawing, reducing electron density on the pyridine ring compared to electron-donating groups like methylthio (–SCH₃) .
- Solubility : Thioether-containing derivatives generally exhibit lower polarity than their ether (–O–) counterparts (e.g., 2-chloro-4-(difluoromethoxy)pyridine ), leading to reduced water solubility but enhanced lipid membrane permeability.
Stability and Reactivity
- Oxidation Sensitivity : The thioether group in the target compound is prone to oxidation, forming sulfoxides or sulfones, which may alter bioactivity . This contrasts with stable ether or trifluoromethoxy analogues .
- Acid/Base Stability : The presence of electron-withdrawing chlorine substituents enhances resistance to hydrolytic degradation compared to unsubstituted pyridines .
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